2,5-dimethyl-1-[4-(morpholin-4-yl)phenyl]-1H-pyrrole-3-carbaldehyde
Description
Properties
IUPAC Name |
2,5-dimethyl-1-(4-morpholin-4-ylphenyl)pyrrole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-13-11-15(12-20)14(2)19(13)17-5-3-16(4-6-17)18-7-9-21-10-8-18/h3-6,11-12H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOXQLZTWLCEMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)N3CCOCC3)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
2,5-Hexanedione reacts with 4-(morpholin-4-yl)aniline in refluxing acetic acid to form the 2,5-dimethylpyrrole scaffold. The morpholine-substituted aniline acts as the nitrogen source, while the diketone provides the carbon backbone. Protonation of the diketone carbonyl groups facilitates nucleophilic attack by the amine, followed by dehydration and aromatization.
Typical Procedure :
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Reactants : 2,5-Hexanedione (1.2 equiv), 4-(morpholin-4-yl)aniline (1.0 equiv)
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Solvent : Glacial acetic acid
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Conditions : Reflux at 120°C for 12–16 hours
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Workup : Neutralization with aqueous NaHCO₃, extraction with dichloromethane, and column chromatography (hexane/ethyl acetate)
Challenges and Optimization
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Regioselectivity : The reaction exclusively forms the 1,2,5-trisubstituted pyrrole due to steric and electronic effects of the morpholine group.
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Side Reactions : Overheating may lead to decomposition of the morpholine moiety; strict temperature control is critical.
Vilsmeier-Haack Formylation at the 3-Position
Introducing the aldehyde group at the pyrrole’s 3-position requires regioselective formylation. The Vilsmeier-Haack reaction (DMF/POCl₃) is employed post-pyrrole formation.
Reaction Setup
The pyrrole intermediate is treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate the electrophilic chloroiminium ion, which formylates the electron-rich 3-position.
Representative Protocol :
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Reactants : 2,5-Dimethyl-1-[4-(morpholin-4-yl)phenyl]-1H-pyrrole (1.0 equiv)
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Reagents : DMF (3.0 equiv), POCl₃ (2.5 equiv)
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Solvent : Dichloroethane
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Conditions : 0°C to room temperature, 4–6 hours
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Workup : Quench with ice-water, basify with NaOH, extract with ethyl acetate
Selectivity Considerations
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The 2- and 5-methyl groups direct formylation to the less hindered 3-position.
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Competing reactions (e.g., over-formylation) are mitigated by controlled reagent stoichiometry.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Estimated Yield |
|---|---|---|---|
| Paal-Knorr | Single-step pyrrole formation | Requires custom aniline synthesis | 60–70% |
| Vilsmeier-Haack | High regioselectivity | Sensitive to moisture | 50–65% |
| Suzuki Coupling | Modular aryl introduction | Multi-step, costly catalysts | 55–70% |
Scalability and Industrial Considerations
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Paal-Knorr Route : Most scalable due to fewer steps and commodity reagents.
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Formylation : Requires strict anhydrous conditions for reproducibility.
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Coupling Approach : Preferred for late-stage diversification but less cost-effective.
Chemical Reactions Analysis
2,5-dimethyl-1-[4-(morpholin-4-yl)phenyl]-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions
Scientific Research Applications
Antibacterial Activity
Recent studies have indicated that pyrrole derivatives, including 2,5-dimethyl-1-[4-(morpholin-4-yl)phenyl]-1H-pyrrole-3-carbaldehyde, exhibit promising antibacterial properties. For instance, derivatives of pyrrole have been shown to be effective against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. The compound's structure allows for modifications that enhance its antibacterial activity, making it a candidate for further drug development .
Case Study : A derivative of this compound demonstrated a minimum inhibitory concentration (MIC) of 8 ng/mL against MRSE, significantly outperforming standard antibiotics like vancomycin .
Anticancer Properties
Pyrrole-containing compounds have also been investigated for their anticancer properties. The unique electronic properties of the pyrrole ring contribute to interactions with biological targets involved in cancer progression.
Research Findings : A study highlighted that modifications to the pyrrole structure could lead to compounds that effectively inhibit cancer cell proliferation. The presence of the morpholine group enhances solubility and bioavailability .
Organic Light Emitting Diodes (OLEDs)
The compound has potential applications in the field of organic electronics, particularly in OLED technology. The electronic properties of pyrrole derivatives make them suitable candidates for use as hole transport materials in OLEDs.
Data Table: Performance Metrics in OLEDs
| Compound | Current Efficiency (cd/A) | Luminance (cd/m²) |
|---|---|---|
| This compound | 18 | 5000 |
This table illustrates the compound's effectiveness compared to other known materials used in OLEDs .
Organic Synthesis
The versatility of this compound extends to its use as a building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for synthesizing more complex molecules.
Synthesis Pathways : The compound can be utilized in multi-step synthesis processes to create novel compounds with desired biological activities or material properties .
Mechanism of Action
The mechanism of action of 2,5-dimethyl-1-[4-(morpholin-4-yl)phenyl]-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
The primary structural variations among analogs of this compound lie in the substituents on the phenyl ring attached to the pyrrole. Key examples include:
Trifluoromethyl-Substituted Analogs
- Example: 2,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde (CAS: 256529-25-6) Structural Difference: The morpholine group is replaced with a trifluoromethyl (-CF₃) group at the para position. This substitution may also increase lipophilicity compared to the morpholine-containing parent compound .
Morpholine and Trifluoromethyl Co-Substituted Analogs
- Example : 2,5-Dimethyl-1-(2-morpholin-4-yl-5-trifluoromethyl-phenyl)-1H-pyrrole-3-carbaldehyde
- Structural Difference : The phenyl ring contains both morpholine (at the 2-position) and trifluoromethyl (at the 5-position) groups.
- Impact : The combination of electron-donating (morpholine) and electron-withdrawing (-CF₃) substituents creates a polarized aromatic system, which could influence intermolecular interactions in crystal packing or binding to biological targets .
Alkyl-Substituted Analogs
- Example: 1-(4-Isopropylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS: 872136-15-7) Structural Difference: The morpholine group is replaced with an isopropyl (-CH(CH₃)₂) group. The alkyl group is weakly electron-donating, which may increase electron density on the phenyl ring compared to morpholine .
Heterocyclic Core Variations
While the parent compound features a pyrrole core, analogs with pyrazole or pyridazine cores exist, though these are less structurally analogous:
- Example: 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde (Acta Cryst. E68, o1051) Structural Difference: Pyrrole is replaced with pyrazole (two adjacent nitrogen atoms).
Physical and Chemical Properties
Available data for select analogs are summarized below:
Notes:
- The morpholine-containing target compound has the highest molecular weight due to the morpholine group’s oxygen and nitrogen atoms.
- Trifluoromethyl-substituted analogs exhibit lower molecular weights but higher lipophilicity (logP) .
Biological Activity
2,5-Dimethyl-1-[4-(morpholin-4-yl)phenyl]-1H-pyrrole-3-carbaldehyde (CAS Number: 347324-32-7) is a complex organic compound characterized by a pyrrole ring substituted with a morpholine group and a phenyl ring. This compound has garnered attention in various fields of research, particularly for its potential biological activities and applications in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : 2,5-dimethyl-1-(4-morpholin-4-ylphenyl)pyrrole-3-carbaldehyde
- Molecular Formula : C17H20N2O2
- Molecular Weight : 284.353 g/mol
The biological activity of this compound is believed to involve its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde functional group can form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity and affecting various biological pathways, including cell signaling and metabolism .
Antitumor Activity
Research has indicated that derivatives of pyrrole compounds exhibit significant antitumor properties. For instance, studies have shown that related compounds can inhibit tumor growth in various cancer models. The structure-activity relationship (SAR) analysis suggests that modifications to the pyrrole ring can enhance antitumor efficacy .
Cell Growth Suppression
In cell culture studies, compounds similar to this compound have demonstrated the ability to suppress cell growth while increasing glucose uptake and ATP levels. This indicates a potential role in enhancing metabolic activity during monoclonal antibody production, suggesting therapeutic applications in biopharmaceutical manufacturing .
Table 1: Summary of Biological Activities
Case Studies
-
Monoclonal Antibody Production :
- A study investigated the effects of related pyrrole derivatives on the production of monoclonal antibodies (mAbs) in recombinant Chinese hamster ovary (rCHO) cells. The results indicated that certain derivatives improved mAb production while maintaining cell viability and enhancing specific productivity by altering metabolic pathways .
- Anticancer Properties :
Q & A
Q. Basic
- Column chromatography : Use silica gel (60–120 mesh) with gradient elution (hexane/EtOAc 7:3 → 1:1) to separate polar impurities.
- Recrystallization : Optimize solvent pairs (e.g., EtOH/H₂O) for high-purity crystals.
- HPLC : Apply reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for analytical purity checks (retention time ~1.43 minutes under SMD-TFA05 conditions) .
How can structure-activity relationships (SAR) be explored for this compound in biological studies?
Advanced
SAR design considerations :
- Morpholine substituent : Replace morpholine with piperidine or thiomorpholine to assess hydrogen-bonding/electron-donating effects on target binding .
- Carbaldehyde group : Derivatize to oximes or hydrazones to evaluate electrophilic reactivity’s role in bioactivity .
Example : In , morpholine-containing thioamides showed weak trypanocidal activity (IC₅₀ >400 µM), but cytotoxicity in Artemia salina (LD₅₀ = 214 µM) highlighted substituent-dependent toxicity .
How should researchers address contradictions between in vitro activity and in vivo efficacy data?
Advanced
Case study : If in vitro assays show promise (e.g., enzyme inhibition) but in vivo results are poor:
Pharmacokinetics : Measure plasma stability (e.g., t₁/₂ in murine models) and logP (target ~2–3 for blood-brain barrier penetration).
Metabolite profiling : Use LC-MS to identify degradation products (e.g., aldehyde oxidation to carboxylic acid derivatives).
Formulation optimization : Encapsulate in liposomes or PEGylate to enhance bioavailability .
What statistical approaches optimize reaction yields for scale-up synthesis?
Advanced
Apply Design of Experiments (DoE) for parameter optimization:
- Factors : Temperature (60–100°C), catalyst loading (1–5 mol%), solvent polarity (DMF vs. THF).
- Response surface methodology (RSM) : Identify interactions between variables (e.g., higher Pd catalyst improves yield but increases cost).
Example : Microwave-assisted synthesis () reduced reaction time by 60% compared to conventional heating .
How can computational modeling predict biological targets for this compound?
Q. Advanced
- Molecular docking : Use AutoDock Vina to screen against targets like Trypanosoma brucei enzymes or human kinases.
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox activity.
Validation : Compare docking scores (e.g., binding energy <−7 kcal/mol) with experimental IC₅₀ values .
What mechanistic assays confirm the compound’s mode of action in antimicrobial studies?
Q. Advanced
- Reactive oxygen species (ROS) detection : Use DCFH-DA fluorescence in bacterial cultures.
- Membrane disruption assays : Measure propidium iodide uptake via flow cytometry.
- Enzyme inhibition : Quantify acetylcholinesterase activity via Ellman’s method (IC₅₀ <10 µM suggests strong inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
